REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:12])/[C:5](/[N+:10]#[C-:11])=[CH:6]/[N:7]([CH3:9])C)[CH3:2].[CH:13]1(N)C[CH2:14]1>>[CH2:1]([O:3][C:4]([C:5]1[N:10]=[CH:11][N:7]([CH:9]2[CH2:14][CH2:13]2)[CH:6]=1)=[O:12])[CH3:2]
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Name
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|
Quantity
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17 g
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Type
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reactant
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Smiles
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C(C)OC(/C(=C/N(C)C)/[N+]#[C-])=O
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Name
|
|
Quantity
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17.21 g
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Type
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reactant
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Smiles
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C1(CC1)N
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to rt
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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Purification of the residue by flash chromatography (EtOAc/hexane, 5:1)
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Name
|
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Type
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product
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Smiles
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C(C)OC(=O)C=1N=CN(C1)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |